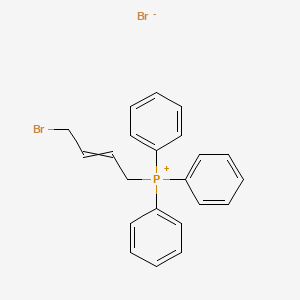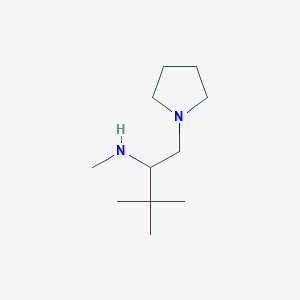![molecular formula C6H5ClN4 B1598187 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-40-7](/img/structure/B1598187.png)
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine, also known as 6-CMT, is a chemical compound that has been studied for its potential to be used in a variety of scientific research applications. 6-CMT has the molecular formula C5H4ClN5 and is an aromatic heterocyclic compound. It is a colorless solid at room temperature and is soluble in water and organic solvents. This compound has been studied for its potential to be used as a building block for the synthesis of other compounds and as a tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazine derivatives have been recognized for their antimicrobial properties. The structure of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine allows it to interact with various bacterial enzymes, potentially inhibiting their growth and survival. Research has shown that similar compounds exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria .
Antidepressant and Anxiolytic Effects
The pyridazine scaffold is present in some commercially available drugs that have antidepressant and anxiolytic effects. The unique structure of this compound may interact with central nervous system receptors or enzymes, contributing to mood regulation and anxiety reduction .
Anti-inflammatory Properties
Compounds with the pyridazine ring have demonstrated significant anti-inflammatory activity. This is particularly relevant for the development of new medications that can manage inflammation without the side effects associated with current drugs .
Anticancer Potential
Pyridazine derivatives have been explored for their anticancer properties. They may work by interfering with the signaling pathways that cancer cells use to grow and divide, or by inducing apoptosis (programmed cell death) in these cells .
Cardiovascular Applications
Some pyridazine compounds have shown antiplatelet and antihypertensive activities, which are crucial in the management of cardiovascular diseases. The 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine could be a candidate for further research in this area, given its structural similarity to other active compounds .
Agrochemical Use
The pyridazine ring is also found in herbicides and other agrochemicals. The specific substituents on the 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine molecule could provide it with herbicidal properties, making it a potential candidate for weed control in agriculture .
Propriétés
IUPAC Name |
6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(7)10-11-3-8-9-6(4)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJIVKKVAJMSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398799 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58826-40-7 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)












